molecular formula C21H13BrO4 B5175938 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5175938
M. Wt: 409.2 g/mol
InChI Key: RMFMVRQVBNGOTG-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromenones This compound is characterized by the presence of a bromophenyl group and an oxoethoxy substituent attached to the benzo[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and subsequent etherification reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted benzo[c]chromenone derivatives.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
  • 3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both bromophenyl and oxoethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFMVRQVBNGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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